molecular formula C22H18F6N10O4S2 B4302749 2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}

2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}

Cat. No.: B4302749
M. Wt: 664.6 g/mol
InChI Key: RYESGCKAVSURQP-UHFFFAOYSA-N
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Description

2,2’-[1,2-Ethanediylbis(1H-tetrazole-1,5-diylsulfanediyl)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} is a complex organic compound featuring multiple functional groups, including tetrazole rings, sulfanediyl linkages, and trifluoromethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-ethanediylbis(1H-tetrazole-1,5-diylsulfanediyl)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} typically involves multiple steps:

    Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions.

    Linking with Ethanediyl Groups: The tetrazole rings are then linked with ethanediyl groups through a sulfanediyl linkage, often using thiol-based reagents.

    Attachment of Trifluoromethoxy Phenyl Groups: The final step involves the acylation of the tetrazole-sulfanediyl intermediate with 4-(trifluoromethoxy)phenyl acetic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfanediyl linkages.

    Reduction: Reduction reactions can target the nitro groups if present in the phenyl rings.

    Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2,2’-[1,2-Ethanediylbis(1H-tetrazole-1,5-diylsulfanediyl)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} has several scientific research applications:

    Medicinal Chemistry: The compound’s tetrazole rings and trifluoromethoxy groups make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Materials Science: Its unique structure can be exploited in the design of high-energy materials or as a component in advanced polymers.

    Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The tetrazole rings can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The trifluoromethoxy groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,2-Ethanediylbis(1H-tetrazole-1,5-diyl)]bis{N-phenylacetamide}: Lacks the sulfanediyl and trifluoromethoxy groups.

    2,2’-[1,2-Ethanediylbis(1H-tetrazole-1,5-diyl)]bis{N-[4-chlorophenyl]acetamide}: Contains a chlorine atom instead of the trifluoromethoxy group.

Uniqueness

The presence of both sulfanediyl linkages and trifluoromethoxy groups in 2,2’-[1,2-ethanediylbis(1H-tetrazole-1,5-diylsulfanediyl)]bis{N-[4-(trifluoromethoxy)phenyl]acetamide} imparts unique chemical and physical properties, such as increased stability, enhanced binding affinity in biological systems, and potential for high-energy applications.

Properties

IUPAC Name

2-[1-[2-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyltetrazol-1-yl]ethyl]tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F6N10O4S2/c23-21(24,25)41-15-5-1-13(2-6-15)29-17(39)11-43-19-31-33-35-37(19)9-10-38-20(32-34-36-38)44-12-18(40)30-14-3-7-16(8-4-14)42-22(26,27)28/h1-8H,9-12H2,(H,29,39)(H,30,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYESGCKAVSURQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=NN2CCN3C(=NN=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F6N10O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}
Reactant of Route 2
Reactant of Route 2
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}
Reactant of Route 3
Reactant of Route 3
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}
Reactant of Route 4
Reactant of Route 4
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}
Reactant of Route 5
Reactant of Route 5
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}
Reactant of Route 6
Reactant of Route 6
2,2'-[1,2-ETHANEDIYLBIS(1H-TETRAZOLE-1,5-DIYLSULFANEDIYL)]BIS{N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE}

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